molecular formula C16H17F3N4O3S B2354619 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 921793-74-0

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2354619
CAS No.: 921793-74-0
M. Wt: 402.39
InChI Key: PQDZABKQVPVKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is a common component of many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine. The compound also contains a trifluoromethyl group attached to a phenyl ring, which could potentially increase its stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the imidazole ring and the trifluoromethyl-substituted phenyl ring. These groups are both aromatic and may participate in pi stacking interactions. The presence of the hydroxymethyl and methylamino groups could also influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The imidazole ring is a site of potential reactivity, especially at the nitrogen atoms. The hydroxymethyl and methylamino groups could also potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the hydroxymethyl and methylamino groups could enhance its water solubility .

Scientific Research Applications

Novel Synthesis Techniques

Research on derivatives containing the imidazole moiety, such as the synthesis of novel oxadiazole and imidazole derivatives, demonstrates advancements in synthetic chemistry. For instance, a study on the synthesis of an oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques to elucidate structural details, indicating the compound's potential in further chemical research and applications (Li Ying-jun, 2012).

Antimicrobial and Antioxidant Activities

Compounds related to the target chemical have been studied for their antimicrobial and antioxidant properties. A notable example includes pyrazole-acetamide derivatives synthesized and evaluated for antioxidant activity, showing significant results in in vitro assays (K. Chkirate et al., 2019). This suggests potential applications in developing new antimicrobial and antioxidant agents.

Anticonvulsant and Antibacterial Activities

Some imidazole derivatives have been explored for anticonvulsant and antibacterial activities, revealing the versatility of these compounds in medicinal chemistry. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives showed promising anticonvulsant activity against seizures induced by maximal electroshock (Zeynep Aktürk et al., 2002), highlighting the potential for neurological disorder treatments.

Chemical Structure and Reactivity Studies

Studies on the chemical structure and reactivity of imidazole and related compounds provide foundational knowledge for developing new chemical entities. An example includes the experimental and theoretical evaluation of imidazoline derivatives as corrosion inhibitors, offering insights into their protective properties in industrial applications (J. Cruz et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-20-13(25)7-23-10(8-24)6-21-15(23)27-9-14(26)22-12-5-3-2-4-11(12)16(17,18)19/h2-6,24H,7-9H2,1H3,(H,20,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZABKQVPVKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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